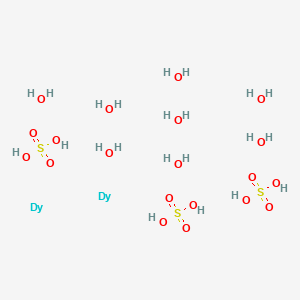

Dysprosium;sulfuric acid;octahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dysprosium(III) sulfate octahydrate can be synthesized by reacting dysprosium oxide (Dy2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving dysprosium oxide in dilute sulfuric acid, followed by crystallization to obtain the octahydrate form .

Industrial Production Methods

Industrial production of dysprosium(III) sulfate octahydrate follows a similar process, where dysprosium oxide is dissolved in sulfuric acid under controlled conditions to ensure the formation of the desired hydrate. The solution is then evaporated to crystallize the product .

Analyse Des Réactions Chimiques

Types of Reactions

Dysprosium(III) sulfate octahydrate undergoes various chemical reactions, including:

Oxidation: Dysprosium can react with oxygen to form dysprosium oxide (Dy2O3).

Reduction: Dysprosium(III) ions can be reduced to metallic dysprosium.

Substitution: Dysprosium(III) sulfate can participate in substitution reactions with other anions.

Common Reagents and Conditions

Oxidation: Reaction with oxygen at elevated temperatures.

Reduction: Use of reducing agents such as hydrogen gas or metals like zinc.

Substitution: Reaction with other sulfate salts or acids.

Major Products Formed

Oxidation: Dysprosium oxide (Dy2O3).

Reduction: Metallic dysprosium.

Substitution: Formation of new sulfate compounds.

Applications De Recherche Scientifique

Chemistry

Dysprosium sulfate octahydrate serves as a precursor for synthesizing various dysprosium compounds. Its unique properties enable it to act as a catalyst in chemical reactions, facilitating processes such as oxidation and reduction.

Biology

The compound's paramagnetic nature makes it suitable for biological applications:

- Magnetic Resonance Imaging (MRI): Investigated as a potential contrast agent due to enhanced signal intensity in tissues, improving image quality.

- Biological Assays: Utilized in biochemical reactions and metabolic studies as a tracer or catalyst.

Medicine

Research has focused on dysprosium sulfate octahydrate's potential in medical imaging, particularly MRI. Its magnetic properties can enhance the contrast of images, aiding in better diagnosis and visualization of tissues.

Industry

Dysprosium sulfate octahydrate is employed in various industrial applications:

- High-Performance Magnets: Used in the production of permanent magnets essential for electronics and renewable energy technologies.

- Nuclear Reactors: Acts as a neutron absorber due to its high thermal neutron absorption cross-section, making it valuable for control rods.

- Phosphors: Incorporated into phosphors for solid-state lighting and display technologies.

Case Studies

-

MRI Contrast Agent Study

- Researchers investigated dysprosium sulfate octahydrate's effectiveness as an MRI contrast agent. The study demonstrated improved imaging quality when dysprosium ions were introduced into the imaging process, highlighting their potential role in enhancing diagnostic capabilities.

-

Neutron Absorption Efficiency

- A study on nuclear reactor materials evaluated dysprosium sulfate octahydrate's neutron absorption efficiency. Results indicated that it significantly improved reactor safety by effectively moderating neutron flux.

-

Catalytic Activity

- In a series of experiments, dysprosium sulfate octahydrate was tested as a catalyst for organic reactions. The findings revealed that it could accelerate reaction rates while maintaining high selectivity, making it a promising candidate for future synthetic applications.

Mécanisme D'action

The mechanism of action of dysprosium(III) sulfate octahydrate is primarily related to its magnetic properties. Dysprosium ions (Dy3+) have a high magnetic moment, which makes them useful in applications requiring strong magnetic fields. The compound interacts with magnetic fields and can influence the behavior of other magnetic materials in its vicinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dysprosium carbonate (Dy2(CO3)3)

- Dysprosium oxalate (Dy2(C2O4)3)

- Dysprosium chloride (DyCl3)

- Dysprosium nitrate (Dy(NO3)3)

Uniqueness

Dysprosium(III) sulfate octahydrate is unique due to its specific hydrate form and the presence of sulfate ions. This gives it distinct solubility and reactivity characteristics compared to other dysprosium compounds. Its octahydrate form also influences its crystallization behavior and stability .

Propriétés

IUPAC Name |

dysprosium;sulfuric acid;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUABNDEJDOZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Dy].[Dy] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2H22O20S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.